molecular formula C9H15NOS B15252285 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol

3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol

Cat. No.: B15252285
M. Wt: 185.29 g/mol
InChI Key: DLWFRDRRXWYKEI-UHFFFAOYSA-N
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Description

3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₅NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol is unique due to its specific combination of amino and hydroxyl groups on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3

InChI Key

DLWFRDRRXWYKEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CCN)O

Origin of Product

United States

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